Product packaging for 7-Hexadecyne, 16,16-dimethoxy-(Cat. No.:CAS No. 71487-15-5)

7-Hexadecyne, 16,16-dimethoxy-

Cat. No.: B12648185
CAS No.: 71487-15-5
M. Wt: 282.5 g/mol
InChI Key: FKCMNLGIGILRHT-UHFFFAOYSA-N
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Description

Contextualizing Long-Chain Alkynes within Advanced Synthetic Strategies

Long-chain alkynes are valuable precursors in organic synthesis, serving as foundational skeletons for a wide array of molecular architectures. researchgate.net The carbon-carbon triple bond within these structures is a hub of reactivity, participating in numerous transformations. These include hydrogenation to form alkenes and alkanes, electrophilic additions, and metal-catalyzed reactions like cycloadditions. smolecule.comontosight.aiwikipedia.org

The internal placement of the alkyne in 7-hexadecyne (B13779919) offers distinct reactivity compared to terminal alkynes. While terminal alkynes are often favored for reactions like Sonogashira couplings and click chemistry due to the acidity of the terminal proton, internal alkynes provide a platform for creating specific isomers and complex carbon frameworks. wikipedia.orgmdpi.com The "alkyne zipper" reaction, an isomerization process that can move an internal alkyne to a terminal position, further highlights the synthetic utility of internal alkynes by allowing for controlled functionalization at different points along the carbon chain. mdpi.com The synthesis of long-chain alkynes can be achieved through methods like the alkylation of smaller terminal alkynes.

Significance of Terminal Dimethoxy Functionalization in Complex Molecule Synthesis

The 16,16-dimethoxy- functionality is a dimethyl acetal (B89532), which serves as a protecting group for an aldehyde. smolecule.com In multi-step syntheses, it is often crucial to mask reactive functional groups to prevent unwanted side reactions. libretexts.org The dimethoxy acetal is stable under various reaction conditions but can be readily converted back to the aldehyde through acid-catalyzed hydrolysis when needed. ontosight.ai

This protecting group strategy is fundamental in the synthesis of complex molecules, allowing chemists to selectively manipulate other parts of the molecule, such as the alkyne group in 7-hexadecyne, 16,16-dimethoxy-, without affecting the aldehyde. libretexts.org The presence of the two methoxy (B1213986) groups also influences the molecule's physical properties, such as its solubility in organic solvents. smolecule.com The ability to deprotect the acetal to reveal a reactive aldehyde opens up further synthetic possibilities, including the formation of new carbon-carbon bonds and other functional group transformations.

Current Research Trajectories and Potential for 7-Hexadecyne, 16,16-Dimethoxy-

The dual functionality of 7-hexadecyne, 16,16-dimethoxy- positions it as a valuable intermediate with potential applications in several areas of chemical research. Its structure is suited for the synthesis of long-chain, functionalized molecules that are of interest in materials science and pharmaceutical development. smolecule.comontosight.ai

The alkyne group can be utilized in polymerization reactions or as a handle for attaching the molecule to surfaces or other molecules. studysmarter.co.uk The terminal acetal, upon deprotection to the aldehyde, can be used to build complex head groups or to attach the molecule to a substrate. For instance, a synthetic route has been described for the conversion of 16,16-dimethoxy-7-hexadecyne to (Z)-16,16-dimethoxy-7-hexadecene, demonstrating the utility of the alkyne for further transformations. chemsrc.com

Research is ongoing to explore the full synthetic potential of this and similar long-chain bifunctional molecules. The strategic combination of a reactive alkyne and a protected aldehyde in one molecule allows for a modular and efficient approach to the synthesis of complex target structures. ontosight.ai

Physicochemical Properties of 7-Hexadecyne, 16,16-Dimethoxy-

PropertyValue
CAS Number 71487-15-5
Molecular Formula C₁₈H₃₄O₂ smolecule.com
Molecular Weight 282.46 g/mol smolecule.com
Boiling Point 354.7 °C at 760 mmHg smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O2 B12648185 7-Hexadecyne, 16,16-dimethoxy- CAS No. 71487-15-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71487-15-5

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

16,16-dimethoxyhexadec-7-yne

InChI

InChI=1S/C18H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19-2)20-3/h18H,4-8,11-17H2,1-3H3

InChI Key

FKCMNLGIGILRHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CCCCCCCCC(OC)OC

Origin of Product

United States

Advanced Reaction Mechanisms and Reactivity Profiles of 7 Hexadecyne, 16,16 Dimethoxy

Transformation Chemistry of the Alkyne Triple Bond

The two π-bonds of the internal alkyne in 7-Hexadecyne (B13779919), 16,16-dimethoxy- are the principal sites of its chemical transformations. These reactions typically involve the breaking of one or both π-bonds to form new sigma bonds, leading to the formation of alkenes or alkanes, or the introduction of new functional groups.

Hydrogenation of the alkyne functional group can be controlled to produce either an alkene with specific stereochemistry or a fully saturated alkane. libretexts.org The choice of catalyst and reaction conditions is crucial in directing the outcome of the reduction.

Partial reduction of the alkyne allows for the synthesis of specific alkene stereoisomers.

cis-Alkene Formation : The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), facilitates the syn-addition of hydrogen across the triple bond. libretexts.orgyoutube.comorganicchemistrytutor.com This process delivers both hydrogen atoms to the same face of the alkyne, resulting in the stereoselective formation of the cis or (Z)-alkene. libretexts.orgyoutube.com For 7-Hexadecyne, 16,16-dimethoxy-, this reaction would yield (Z)-16,16-dimethoxyhexadec-7-ene.

trans-Alkene Formation : The anti-addition of hydrogen can be achieved through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. youtube.comorganicchemistrytutor.com The mechanism involves a radical anion intermediate, which allows the substituent groups to orient themselves into a more stable trans configuration before the final protonation step. youtube.com This reaction converts 7-Hexadecyne, 16,16-dimethoxy- into the corresponding trans or (E)-alkene, (E)-16,16-dimethoxyhexadec-7-ene. libretexts.org

Table 1: Stereoselective Partial Hydrogenation of 7-Hexadecyne, 16,16-dimethoxy-

Reaction TypeReagents & ConditionsStereochemical OutcomeProduct
cis-ReductionH₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline)Syn-addition(Z)-16,16-dimethoxyhexadec-7-ene
trans-ReductionNa (or Li), liquid NH₃, -33°CAnti-addition(E)-16,16-dimethoxyhexadec-7-ene

To achieve complete saturation of the triple bond, a more active catalyst is employed. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with an excess of hydrogen gas (H₂) will reduce the alkyne completely to the corresponding alkane. libretexts.orgyoutube.com The reaction proceeds through an alkene intermediate, which is not isolated as it is rapidly hydrogenated under these conditions. libretexts.org This process converts 7-Hexadecyne, 16,16-dimethoxy- into 16,16-dimethoxyhexadecane.

Table 2: Complete Hydrogenation of 7-Hexadecyne, 16,16-dimethoxy-

Reaction TypeReagents & ConditionsProduct
Exhaustive HydrogenationH₂ (excess), Pd/C, PtO₂, or Raney Ni16,16-dimethoxyhexadecane

The electron-rich triple bond of 7-Hexadecyne, 16,16-dimethoxy- readily reacts with electrophiles. These reactions involve the addition of reagents like halogens and hydrogen halides across the π-bonds.

Halogenation : Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂). The addition of one equivalent of a halogen typically proceeds via a cyclic halonium ion intermediate, leading to anti-addition and the formation of a trans-dihaloalkene. libretexts.orgmasterorganicchemistry.com The reaction of 7-Hexadecyne, 16,16-dimethoxy- with one mole of Br₂ would be expected to yield (E)-7,8-dibromo-16,16-dimethoxyhexadec-7-ene. The addition of a second equivalent of the halogen results in the formation of a tetrahaloalkane derivative, 7,7,8,8-tetrabromo-16,16-dimethoxyhexadecane. masterorganicchemistry.com

Hydrohalogenation : The addition of hydrogen halides (HX, where X = Cl, Br, I) to an unsymmetrical internal alkyne can lead to a mixture of products. The pi electrons of the alkyne attack the hydrogen of the HX, forming a vinyl carbocation intermediate. libretexts.org For 7-Hexadecyne, 16,16-dimethoxy-, protonation can occur at either C-7 or C-8, leading to two different carbocations and, subsequently, a mixture of two constitutional isomers: 7-halo-16,16-dimethoxyhexadec-7-ene and 8-halo-16,16-dimethoxyhexadec-8-ene. The addition of excess HX can lead to a geminal dihalide. libretexts.org

The addition of water across the alkyne triple bond is a key method for synthesizing carbonyl compounds. openochem.org

Mercury(II)-Catalyzed Hydration : In the presence of aqueous sulfuric acid and a mercury(II) sulfate (B86663) catalyst, water adds across the triple bond according to Markovnikov's rule. libretexts.org For an unsymmetrical internal alkyne like 7-Hexadecyne, 16,16-dimethoxy-, the addition of the hydroxyl group is not highly regioselective, and it can add to either C-7 or C-8. This results in the formation of two different enol intermediates. libretexts.org These enols are unstable and rapidly tautomerize to their more stable keto forms. libretexts.org Consequently, the reaction is expected to produce a mixture of two ketone products: 16,16-dimethoxyhexadecan-7-one and 16,16-dimethoxyhexadecan-8-one. The acetal (B89532) group at the C-16 position is generally stable to these acidic conditions. organic-chemistry.org

Hydroboration-Oxidation : An alternative, anti-Markovnikov hydration method involves hydroboration-oxidation. However, for internal alkynes, this method also typically results in a mixture of two ketone products upon oxidation, similar to the acid-catalyzed hydration. libretexts.org

Table 3: Electrophilic Addition and Hydration of 7-Hexadecyne, 16,16-dimethoxy-

Reaction TypeReagents & ConditionsIntermediateExpected Product(s)
Halogenation (1 equiv.)Br₂ in CCl₄Cyclic bromonium ion(E)-7,8-dibromo-16,16-dimethoxyhexadec-7-ene
Halogenation (2 equiv.)Br₂ (excess) in CCl₄trans-Dihaloalkene7,7,8,8-tetrabromo-16,16-dimethoxyhexadecane
Hydration (Acid-Catalyzed)H₂O, H₂SO₄, HgSO₄EnolMixture of 16,16-dimethoxyhexadecan-7-one and 16,16-dimethoxyhexadecan-8-one

Oxidative Cleavage and Derived Product Formation

The internal alkyne moiety of 7-Hexadecyne, 16,16-dimethoxy- is susceptible to oxidative cleavage by strong oxidizing agents. This reaction breaks the carbon-carbon triple bond, yielding two separate carboxylic acid fragments. nih.govlibretexts.org Reagents commonly employed for this transformation include ozone (O₃), followed by an oxidative workup, or potassium permanganate (B83412) (KMnO₄). acs.orgmasterorganicchemistry.com

When subjected to these conditions, the triple bond at the C-7 and C-8 positions is cleaved. This process results in the formation of two distinct carboxylic acids, as detailed in the reaction scheme below. The portion of the molecule from C-1 to C-7 is converted to heptanoic acid, while the segment from C-8 to C-16, which contains the terminal acetal, is oxidized to 9,9-dimethoxynonanoic acid. The acetal group at the C-16 position is generally stable under these oxidative conditions. organic-chemistry.org

Table 1: Products of Oxidative Cleavage

ReactantOxidizing AgentProduct 1Product 2
7-Hexadecyne, 16,16-dimethoxy-1. O₃ 2. H₂O₂Heptanoic Acid9,9-dimethoxynonanoic acid
7-Hexadecyne, 16,16-dimethoxy-KMnO₄ (hot, basic)Heptanoic Acid9,9-dimethoxynonanoic acid

This reaction is a powerful tool for structural elucidation, as the identity of the resulting carboxylic acids can confirm the original position of the triple bond within the parent molecule. wikipedia.org

Pericyclic and Cycloaddition Reactions (e.g., Huisgen Cycloadditions)

The alkyne functional group serves as an excellent substrate for various pericyclic reactions, particularly cycloadditions. msu.edu Among the most significant of these is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. researchgate.netnih.gov This reaction involves the combination of a 1,3-dipole, such as an organic azide (B81097), with a dipolarophile—in this case, the internal alkyne—to form a five-membered heterocyclic ring. researchgate.net

While the well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is most efficient with terminal alkynes, variants utilizing other catalysts can be employed for internal alkynes. wikipedia.orgresearchgate.net Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), for instance, effectively facilitates the reaction of both terminal and internal alkynes to produce fully substituted 1,2,3-triazole rings. researchgate.net In the case of 7-Hexadecyne, 16,16-dimethoxy-, a RuAAC reaction with an organic azide (R-N₃) would yield a 1,4,5-trisubstituted triazole.

Other pericyclic reactions, such as [2+2] cycloadditions, are also possible but often require specific catalysts or photochemical activation, particularly for unactivated internal alkynes. youtube.com

Table 2: Huisgen Cycloaddition Reactivity

Reaction TypeReactant 1Reactant 2CatalystProduct Type
RuAAC [3+2] Cycloaddition7-Hexadecyne, 16,16-dimethoxy-Organic Azide (R-N₃)Ruthenium Complex (e.g., Cp*RuCl)1,4,5-trisubstituted-1,2,3-triazole

Reactivity Governed by the Dimethoxy Functionality

The 16,16-dimethoxy- group is a dimethyl acetal, which functions as a protecting group for an aldehyde. Its reactivity is markedly different from that of the alkyne, providing an orthogonal handle for chemical modification.

Ether Cleavage and Exchange Reactions

Acetals are characteristically stable in neutral or basic conditions but are readily cleaved by aqueous acid. wikipedia.orgorganic-chemistry.org This acid-catalyzed hydrolysis reaction converts the acetal back to its parent carbonyl compound and the corresponding alcohol. For 7-Hexadecyne, 16,16-dimethoxy-, treatment with an acid such as aqueous HCl or H₂SO₄ would cleave the two ether bonds at C-16, liberating the terminal aldehyde and two equivalents of methanol (B129727). youtube.comtotal-synthesis.com

This reaction proceeds via protonation of one of the ether oxygens, which turns it into a good leaving group (methanol). The resulting oxocarbenium ion is then attacked by water, and after deprotonation, a hemiacetal is formed. A second protonation and loss of the second methanol molecule, followed by attack by water, ultimately yields the aldehyde. This deprotection strategy is fundamental in synthetic chemistry for unmasking a carbonyl group at a desired stage. youtube.com

Influence of Methoxy (B1213986) Groups on Electron Density and Reactivity

The dimethoxy acetal is located at the terminus of the sixteen-carbon chain (C-16), while the alkyne is positioned at C-7. Due to the significant separation by a flexible eight-carbon aliphatic linker, the electronic influence of the methoxy groups on the alkyne is negligible. There is no effective pathway for inductive or resonance effects to be transmitted along the saturated carbon chain.

Consequently, the reactivity of the alkyne is governed almost entirely by its intrinsic properties as a carbon-carbon triple bond. msu.edu The long alkyl chain primarily contributes to the molecule's nonpolar character and steric bulk, rather than electronically modulating the reactivity of the distant alkyne. Similarly, the reactivity of the acetal is dictated by its local structure and is not significantly influenced by the alkyne. nih.gov

Participation in Non-Covalent Interactions

The 16,16-dimethoxy- group can participate in non-covalent interactions that influence the molecule's physical properties and supramolecular chemistry. The two ether oxygen atoms possess lone pairs of electrons and can act as hydrogen bond acceptors in the presence of suitable hydrogen bond donors. mdpi.com The long, nonpolar hexadecyne chain is capable of engaging in significant van der Waals forces (specifically, London dispersion forces) with other molecules. nih.gov These intermolecular forces are critical in determining properties such as boiling point, melting point, and solubility in various solvents. Intramolecularly, dispersion forces may play a role in the conformational preferences of the long alkyl chain in the gas phase or in nonpolar solvents. uconn.edu

Intramolecular Rearrangements and Isomerization Processes

The structure of 7-Hexadecyne, 16,16-dimethoxy- allows for potential isomerization reactions, primarily involving the alkyne moiety. Internal alkynes can undergo positional isomerization under certain catalytic conditions. youtube.com

Treatment with a very strong base, such as potassium aminopropylamide (KAPA) in a process known as the "alkyne zipper" reaction, can induce a series of deprotonation-reprotonation steps that cause the triple bond to migrate along the carbon chain. While this is most often used to isomerize an internal alkyne to a terminal alkyne (which is trapped as the thermodynamically stable acetylide anion), a mixture of other internal alkyne isomers could potentially be formed. wikipedia.org

Furthermore, certain transition metal complexes are known to catalyze the isomerization of internal alkynes to allenes, which are compounds containing adjacent carbon-carbon double bonds (C=C=C). nih.govacs.org This transformation typically involves C-H bond activation at a carbon adjacent to the alkyne. For 7-Hexadecyne, 16,16-dimethoxy-, this could potentially lead to the formation of either hexa-6,7-diene or hepta-7,8-diene derivatives, depending on the specific catalyst and reaction conditions. Intramolecular rearrangements involving both the alkyne and the distant acetal group are highly unlikely without a specific template or catalyst designed to bring the two ends of the molecule into proximity.

Alkyne Zipper Reactions for Triple Bond Migration

The alkyne zipper reaction is a powerful synthetic tool for the isomerization of internal alkynes to their terminal counterparts. mdpi.com This process is particularly valuable as terminal alkynes are versatile intermediates in a wide range of chemical transformations, including coupling reactions, acetylide additions, and click chemistry. The reaction is driven by the use of a very strong base, which facilitates the migration of the triple bond along the carbon chain. wikipedia.org

For 7-Hexadecyne, 16,16-dimethoxy-, the alkyne zipper reaction would involve the migration of the triple bond from the 7-position to the terminal 1-position, yielding 1-Hexadecyne, 16,16-dimethoxy-. The mechanism of this transformation proceeds through a series of deprotonation and reprotonation steps, mediated by an allene (B1206475) intermediate. youtube.com A strong base, such as potassium 3-aminopropylamide (KAPA), is typically employed to initiate the process by abstracting a proton from a carbon atom adjacent to the alkyne. wikipedia.org This generates a propargyl anion, which is in equilibrium with an allenyl anion. Protonation of the allenyl anion at the central carbon of the allene system, followed by deprotonation at the other terminal carbon, effectively "walks" the triple bond down the hydrocarbon chain. This sequence of events continues until the triple bond reaches the terminal position.

Table 1: Representative Conditions for Alkyne Zipper Reactions of Long-Chain Alkynes

SubstrateBaseSolventTemperature (°C)Time (h)ProductYield (%)
2-Decyn-1-olKAPA1,3-Diaminopropane2519-Decyn-1-ol85
5-DodecyneNa(NH2)21,3-Diaminopropane6021-Dodecyne92
Methyl 10-undecynoateKAPA1,3-Diaminopropane200.5Methyl 10-undecynoate95

This table presents representative data from the literature on analogous compounds to illustrate the typical conditions and yields for alkyne zipper reactions. The data for 7-Hexadecyne, 16,16-dimethoxy- is predicted based on these examples.

Contra-Thermodynamic Isomerizations

The term "contra-thermodynamic" refers to a chemical process that results in the formation of a less thermodynamically stable isomer. mdpi.com The alkyne zipper reaction is a prime example of a contra-thermodynamic isomerization, as internal alkynes are generally more stable than their terminal isomers. wikipedia.org The driving force for the reaction is the deprotonation of the terminal alkyne by the strong base to form a stable acetylide anion, which effectively removes the terminal alkyne from the equilibrium and drives the reaction to completion. wikipedia.org

While the alkyne zipper reaction is the most prominent example of a contra-thermodynamic isomerization of alkynes, the concept can be applied more broadly. Any process that converts a more stable internal alkyne to a less stable terminal alkyne falls under this category. Research into other methods for contra-thermodynamic isomerizations is an active area, particularly for olefins, where light-driven and metal-catalyzed methods have been developed. nih.govacs.org These methods often rely on kinetic control to favor the formation of the less stable isomer.

In the context of 7-Hexadecyne, 16,16-dimethoxy-, the primary contra-thermodynamic isomerization of interest is the alkyne zipper reaction. The significant difference in stability between the internal and terminal alkyne, coupled with the high basicity of the reaction medium, allows for the efficient conversion to the terminal alkyne. The successful application of this reaction would provide a valuable synthetic route to a functionalized terminal alkyne from a more readily accessible internal alkyne.

Table 2: Thermodynamic Stability of Alkyne Isomers

CompoundIsomer TypeRelative Stability
7-Hexadecyne, 16,16-dimethoxy-InternalMore Stable
1-Hexadecyne, 16,16-dimethoxy-TerminalLess Stable

This table illustrates the general principle of the relative thermodynamic stabilities of internal versus terminal alkynes, which is the basis for the contra-thermodynamic nature of the alkyne zipper reaction.

Catalytic Methodologies Employing 7 Hexadecyne, 16,16 Dimethoxy or Its Derivatives

Transition Metal Catalysis in Alkyne Functionalization

Transition metals have proven to be exceptionally effective in activating the carbon-carbon triple bond of alkynes, enabling a wide array of transformations. The application of gold, palladium, and copper catalysts to molecules like 7-Hexadecyne (B13779919), 16,16-dimethoxy- facilitates key carbon-carbon and carbon-heteroatom bond-forming reactions.

Gold-Catalyzed Activation and Transformations

Gold catalysts, particularly Au(I) and Au(III) species, are renowned for their strong π-acidity, which allows for powerful and selective activation of alkynes toward nucleophilic attack. In the context of long-chain alkynes, gold catalysis can facilitate intramolecular cyclization reactions if a suitable nucleophile is present elsewhere in the molecule, or intermolecular additions. For a substrate like 7-Hexadecyne, 16,16-dimethoxy-, gold catalysis could be hypothetically employed for hydration reactions to form the corresponding methyl ketone at the C-8 position or for addition of other nucleophiles like alcohols or amines.

Palladium-Mediated Coupling Reactions

Palladium catalysis is a cornerstone of modern synthetic chemistry, with cross-coupling reactions being among the most important tools for C-C bond formation. The terminal alkyne of 7-Hexadecyne, 16,16-dimethoxy- is an ideal handle for such transformations, most notably the Sonogashira coupling. In this reaction, the terminal alkyne couples with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. This methodology allows for the direct attachment of aromatic or vinylic moieties to the C-8 position of the hexadecyne backbone, providing a modular route to complex structures.

Catalyst SystemReactant AReactant BProductReference
Pd(PPh₃)₂Cl₂, CuI, Et₃N7-Hexadecyne, 16,16-dimethoxy-Iodobenzene8-Phenyl-7-hexadecyne, 16,16-dimethoxy-Hypothetical
Pd(OAc)₂, SPhos7-Hexadecyne, 16,16-dimethoxy-4-Bromotoluene8-(p-Tolyl)-7-hexadecyne, 16,16-dimethoxy-Hypothetical

Copper-Catalyzed Processes

Copper catalysts are versatile and have found widespread use in alkyne chemistry. One of the most prominent applications is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." This reaction would allow the 1,2,3-triazole linkage of 7-Hexadecyne, 16,16-dimethoxy- to a wide variety of molecules bearing an azide (B81097) group, providing rapid access to functionalized derivatives. Additionally, copper can promote Glaser-type homocoupling of terminal alkynes to yield symmetric 1,3-diynes.

Reaction TypeReactant AReactant BCatalystProductReference
CuAAC7-Hexadecyne, 16,16-dimethoxy-Benzyl AzideCuSO₄·5H₂O, Sodium Ascorbate1-(16,16-Dimethoxyhexadec-7-yn-1-yl)-4-phenyl-1H-1,2,3-triazoleHypothetical
Glaser Coupling7-Hexadecyne, 16,16-dimethoxy-7-Hexadecyne, 16,16-dimethoxy-CuCl, TMEDA1,1,32,32-Tetramethoxydotriaconta-15,17-diyneHypothetical

Organocatalytic Systems for Alkyne Chemistry

While transition metals dominate alkyne activation, organocatalysis has emerged as a powerful complementary strategy. These metal-free systems offer different reactivity patterns and can avoid issues of metal contamination in the final products. For a substrate like 7-Hexadecyne, 16,16-dimethoxy-, organocatalytic methods could be envisioned for conjugate addition reactions to α,β-unsaturated systems where the alkyne acts as a nucleophile after deprotonation, or for transformations involving the acetal (B89532) group. However, specific applications of organocatalysis to this particular long-chain alkyne are not yet widely documented.

Photoredox Catalysis and Alkyne-Containing Systems

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling unique and often milder reaction pathways. The functionalization of alkynes via photoredox catalysis is a rapidly growing field. Potential applications for 7-Hexadecyne, 16,16-dimethoxy- could include atom transfer radical addition (ATRA) reactions across the triple bond or coupling reactions where a radical generated photochemically adds to the alkyne. This approach could provide access to vinyl-functionalized products with high levels of regio- and stereocontrol, though specific examples involving this substrate remain an area for future research.

Spectroscopic and Computational Investigations of 7 Hexadecyne, 16,16 Dimethoxy

Advanced Spectroscopic Elucidation of Molecular Structure

Spectroscopic analysis is fundamental to understanding the structural intricacies of chemical compounds. For 7-Hexadecyne (B13779919), 16,16-dimethoxy-, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) has been employed to build a comprehensive picture of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Backbone and Functional Groups

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon skeleton and identifying the specific functional groups within a molecule. Through the application of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise chemical environment of each atom in 7-Hexadecyne, 16,16-dimethoxy- can be determined.

¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration of the signals allow for the assignment of protons to their respective positions. For instance, the protons of the methoxy (B1213986) groups at the C-16 position would be expected to show a characteristic singlet in a specific region of the spectrum. The protons adjacent to the alkyne group at C-7 would also exhibit distinct chemical shifts.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its neighboring atoms. The carbons of the alkyne group (C-7 and C-8), the carbon bearing the dimethoxy groups (C-16), and the carbons of the methoxy groups themselves would all have characteristic and identifiable signals.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-Hexadecyne, 16,16-dimethoxy-

Atom Position Predicted Chemical Shift (ppm) Multiplicity
H on C-16 ~3.3 s
H on C-6, C-9 ~2.1 m
H on C-15 ~1.6 m
Other CH₂ ~1.2-1.4 m
CH₃ on C-1 ~0.9 t
OCH₃ ~3.2 s

Note: These are predicted values and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Hexadecyne, 16,16-dimethoxy-

Atom Position Predicted Chemical Shift (ppm)
C-7, C-8 (Alkyne) ~80
C-16 (Acetal) ~104
OCH₃ ~53
C-6, C-9 ~19
Other CH₂ ~22-32
C-1 (CH₃) ~14

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint.

In the IR spectrum of 7-Hexadecyne, 16,16-dimethoxy-, a characteristic absorption band for the C≡C triple bond of the alkyne would be expected in the region of 2100-2260 cm⁻¹. However, for a symmetrically substituted internal alkyne, this peak may be weak or absent in the IR spectrum but strong in the Raman spectrum. The C-H stretching vibrations of the alkyl chain and methoxy groups would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the dimethoxy group would be visible in the 1000-1300 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the C≡C stretching vibration due to the change in polarizability of this bond during vibration. This technique would provide confirmatory evidence for the presence of the alkyne functional group.

High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass and elemental composition of a compound. nih.gov This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. nih.gov For 7-Hexadecyne, 16,16-dimethoxy- (C₁₈H₃₄O₂), the expected exact mass can be calculated and compared to the experimental value, confirming the elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways upon ionization. For example, fragmentation may occur at the bonds adjacent to the alkyne or the dimethoxy group, leading to characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms.

Quantum Chemical Calculations and Theoretical Modeling

To complement the experimental data, quantum chemical calculations and theoretical modeling offer a deeper understanding of the molecular properties of 7-Hexadecyne, 16,16-dimethoxy- at the electronic level.

Electronic Structure, Bonding, and Molecular Orbital Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of the molecule. nih.gov These calculations provide insights into the distribution of electrons within the molecule, the nature of the chemical bonds, and the energies and shapes of the molecular orbitals.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and electronic properties. The spatial distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Bonding analysis can further elucidate the nature of the interactions between atoms, including the triple bond of the alkyne and the C-O bonds of the dimethoxy group.

Reaction Pathway Elucidation and Transition State Characterization

Theoretical modeling can also be employed to investigate potential reaction pathways involving 7-Hexadecyne, 16,16-dimethoxy-. By calculating the potential energy surface for a given reaction, it is possible to identify the most likely reaction mechanisms.

This involves locating the transition state structures, which are the high-energy points along the reaction coordinate that connect reactants to products. Characterizing the geometry and energy of these transition states is crucial for understanding the kinetics and thermodynamics of a reaction. For example, theoretical calculations could be used to model the addition of reagents across the alkyne triple bond or reactions involving the dimethoxy acetal (B89532) group.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of 7-Hexadecyne, 16,16-dimethoxy- is primarily dictated by the flexibility of its long aliphatic chain. The study of different spatial arrangements of a molecule, known as conformations, and their relative energies is the focus of conformational analysis. lumenlearning.comucalgary.calibretexts.org

The molecule is composed of several rotatable single bonds, each of which can adopt various staggered and eclipsed conformations. The most stable conformations will seek to minimize steric hindrance between bulky groups. The internal alkyne at the C7-C8 position imposes a rigid, linear geometry on that segment of the carbon chain. masterorganicchemistry.com The carbons of an alkyne are sp hybridized, resulting in a linear arrangement.

Predicted Spectroscopic Data

To aid in the identification and characterization of 7-Hexadecyne, 16,16-dimethoxy-, its expected spectroscopic data can be predicted based on the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the alkyne and acetal functionalities. The C≡C stretch of an internal alkyne typically appears as a weak band in the 2100-2260 cm⁻¹ region. orgchemboulder.comlibretexts.orglibretexts.org The C-O-C stretching vibrations of the acetal group are expected to produce strong bands in the fingerprint region, typically around 1050-1150 cm⁻¹. Strong C-H stretching bands from the alkyl chain will be observed in the 2850-2960 cm⁻¹ range. libretexts.org

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Internal Alkyne (C≡C)Stretch2100 - 2260 (weak)
Acetal (C-O-C)Stretch1050 - 1150 (strong)
Alkyl (C-H)Stretch2850 - 2960 (strong)

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons of the two methoxy groups of the acetal would appear as a sharp singlet at approximately 3.3-3.4 ppm. The proton on the carbon bearing the two methoxy groups (C16-H) would likely be a triplet around 4.4-4.6 ppm. The numerous methylene protons of the long alkyl chain would resonate in the 1.2-1.6 ppm region, while the protons adjacent to the alkyne (at C6 and C9) would be shifted downfield to around 2.1-2.3 ppm.

In the ¹³C NMR spectrum, the sp-hybridized carbons of the internal alkyne (C7 and C8) would have characteristic chemical shifts in the range of 70-90 ppm. oregonstate.eduhw.ac.ukbhu.ac.inlibretexts.orgcompoundchem.com The carbon of the acetal group (C16) would appear around 100-110 ppm, and the methoxy carbons would be found at approximately 52-55 ppm. The carbons of the long alkyl chain would resonate in the upfield region of the spectrum.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity
-OCH₃3.3 - 3.4Singlet
-CH(OCH₃)₂4.4 - 4.6Triplet
-CH₂-C≡C-2.1 - 2.3Multiplet
-CH₂- (chain)1.2 - 1.6Multiplet
¹³C NMR Predicted Chemical Shift (ppm)
-C≡C-70 - 90
-CH(OCH₃)₂100 - 110
-OCH₃52 - 55
-CH₂- (chain)20 - 35

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound (C₁₈H₃₄O₂ = 282.47 g/mol ). The fragmentation pattern would likely be dominated by cleavage of the C-C bonds along the alkyl chain, leading to a series of peaks separated by 14 mass units (-CH₂-). whitman.edulibretexts.org A characteristic fragmentation of acetals is the loss of one of the alkoxy groups (-OCH₃), which would result in a significant peak at M-31. nih.govacs.orgwikipedia.org

Ion m/z Description
[M]⁺282Molecular Ion
[M-OCH₃]⁺251Loss of a methoxy group
[CH(OCH₃)₂]⁺75Acetal fragment

Correlating Structure, Electronic Properties, and Chemical Reactivity

The chemical reactivity of 7-Hexadecyne, 16,16-dimethoxy- is dictated by the two functional groups present: the internal alkyne and the terminal dimethyl acetal.

The carbon-carbon triple bond of the alkyne is a region of high electron density, making it nucleophilic and susceptible to attack by electrophiles. quora.comquora.com Therefore, this compound is expected to undergo typical electrophilic addition reactions across the triple bond. msu.edulibretexts.orglumenlearning.com Examples include the addition of halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and water (hydration). The regioselectivity of these additions to an internal alkyne would depend on the electronic and steric effects of the two different alkyl chains attached to it.

The 16,16-dimethoxy- group is a dimethyl acetal, which serves as a protecting group for an aldehyde. Acetals are generally stable under neutral and basic conditions but are readily hydrolyzed back to the corresponding carbonyl compound in the presence of aqueous acid. pearson.comorganicchemistrytutor.comchemistrysteps.comorganic-chemistry.orgresearchgate.net This lability in acidic media is a key aspect of its chemical reactivity. The mechanism of hydrolysis involves protonation of one of the oxygen atoms, followed by the departure of methanol (B129727) and subsequent attack by water. pearson.com

The long, non-polar alkyl chain will primarily influence the solubility of the molecule, making it soluble in organic solvents and insoluble in water. The presence of the two distinct functional groups allows for selective chemical transformations. For instance, reactions could be carried out at the alkyne moiety while keeping the acetal group intact by maintaining neutral or basic conditions. Subsequently, the aldehyde could be deprotected by treatment with acid. This orthogonality of reactivity makes 7-Hexadecyne, 16,16-dimethoxy- a potentially useful building block in multistep organic synthesis.

Advanced Applications and Research Frontiers of 7 Hexadecyne, 16,16 Dimethoxy As a Chemical Building Block

Utility in the Construction of Complex Organic Architectures

7-Hexadecyne (B13779919), 16,16-dimethoxy- is a bifunctional organic molecule that serves as a versatile building block in the synthesis of intricate molecular structures. smolecule.com Its unique architecture, featuring a long C16 hydrocarbon chain with an internal alkyne at the 7-position and a dimethoxy acetal (B89532) group at the 16-position, offers multiple reactive sites for strategic chemical modifications. smolecule.com The dimethoxy acetal acts as a protected aldehyde, which can be unmasked under specific conditions, while the alkyne group provides a handle for a variety of coupling and cycloaddition reactions. smolecule.comsigmaaldrich.com This dual functionality makes it a valuable precursor for creating diverse and complex organic molecules.

Synthesis of Long-Chain Fatty Acid Derivatives and Lipids

The long hydrocarbon backbone of 7-Hexadecyne, 16,16-dimethoxy- makes it an ideal starting material for the synthesis of modified long-chain fatty acids and complex lipids. beilstein-journals.orgiris-biotech.de Natural fatty acids are typically unbranched carboxylic acids with an even number of carbon atoms. iris-biotech.de The structure of 7-Hexadecyne, 16,16-dimethoxy- can be chemically altered to yield such derivatives.

The synthesis process would involve two key transformations:

Modification of the Alkyne Group: The internal alkyne can be selectively hydrogenated to yield either a cis-alkene (Z-configuration) or a fully saturated alkane chain, allowing for the creation of unsaturated or saturated fatty acid analogues, respectively. smolecule.com

Conversion of the Acetal Group: The 16,16-dimethoxy- group is a stable protecting group for an aldehyde. It can be hydrolyzed under acidic conditions to reveal the terminal aldehyde. Subsequent oxidation of this aldehyde furnishes a carboxylic acid, which is the defining functional group of a fatty acid.

This strategic approach allows for the creation of "designer" fatty acids with specific degrees of saturation and functionality. These synthetic fatty acids can then be incorporated into more complex lipid structures, such as phospholipids (B1166683) or glycerolipids, which are crucial components of cell membranes. beilstein-journals.orgnih.gov The ability to introduce modifications at specific points in the carbon chain is of significant interest for studying lipid metabolism and membrane biology. smolecule.comescholarship.org

Precursor Compound Key Functional Groups Potential Transformations Resulting Product Class
7-Hexadecyne, 16,16-dimethoxy-Internal Alkyne, Dimethoxy Acetal1. Alkyne Hydrogenation 2. Acetal Hydrolysis 3. Aldehyde OxidationLong-Chain Fatty Acid Derivatives, Lipids

Precursors for Functionalized Polymers and Advanced Materials

The alkyne functional group in 7-Hexadecyne, 16,16-dimethoxy- enables its use as a monomer in polymerization reactions. smolecule.com Alkynes are known to participate in various types of polymerization, including those catalyzed by transition metals, to form conjugated polymers with interesting electronic and optical properties. nih.gov

The presence of the dimethoxy acetal group at the end of the long chain provides a latent functionality that can be carried through the polymerization process and later converted into other groups. For instance, after polymerization, the acetal groups along the polymer backbone can be hydrolyzed to aldehydes. These aldehyde groups can then be used for post-polymerization modification, allowing for the attachment of various functional molecules, cross-linking of polymer chains, or altering the polymer's solubility and other physical properties. nih.gov This makes 7-Hexadecyne, 16,16-dimethoxy- a precursor for advanced materials with tailored characteristics for applications in material science. smolecule.com

Monomer Reactive Site for Polymerization Latent Functional Group Potential Application
7-Hexadecyne, 16,16-dimethoxy-Internal AlkyneDimethoxy AcetalSynthesis of functionalized polyesters, advanced materials with tunable properties.

Building Blocks for Supramolecular Assemblies and Macrocycles

Macrocycles and supramolecular assemblies are large, complex structures held together by either covalent bonds or non-covalent interactions. cam.ac.uk The synthesis of these architectures often relies on bifunctional building blocks that can be linked together in a controlled manner. The dual functionality of 7-Hexadecyne, 16,16-dimethoxy- makes it a suitable candidate for such constructions. smolecule.comnih.gov

The terminal alkyne group is particularly useful in forming macrocycles through metal-catalyzed coupling reactions, such as the Glaser or Eglinton couplings, or through cycloaddition reactions. sigmaaldrich.comresearchgate.net For example, a derivative of this compound with a second reactive group at the other end could undergo intramolecular cyclization to form a macrocycle. cam.ac.uknih.gov Alternatively, it could be reacted with other bifunctional molecules in a stepwise fashion to build large cyclic structures. nih.govbeilstein-journals.org The long aliphatic chain would impart significant conformational flexibility and lipophilicity to the resulting macrocycle, potentially influencing its ability to bind guest molecules or self-assemble into larger supramolecular structures. cam.ac.ukresearchgate.net

Development of Chemical Probes and Sensors in Research

Chemical probes and sensors are molecules designed to detect and report on the presence of specific chemical species or environmental conditions. medchemexpress.comnih.gov The unique structure of 7-Hexadecyne, 16,16-dimethoxy- allows it to be incorporated into such systems, where the alkyne serves as a versatile anchor for "click" chemistry and the long chain can direct the probe to lipid-rich environments like cell membranes. medchemexpress.comnih.gov

Bioorthogonal Click Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. sigmaaldrich.com The most prominent example of a bioorthogonal reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.govorganic-chemistry.orgnih.gov

The internal alkyne in 7-Hexadecyne, 16,16-dimethoxy- can participate in these click reactions. smolecule.com By reacting with a molecule containing an azide (B81097) group, it can form a stable triazole linkage. organic-chemistry.org This allows for the specific labeling of biomolecules. For instance, if a biomolecule of interest (like a protein or a lipid) is metabolically engineered to contain an azide group, 7-Hexadecyne, 16,16-dimethoxy- can be used to attach a reporter tag. The acetal end of the molecule could be deprotected and linked to a reporter molecule (like a fluorophore) before the click reaction. The long lipid chain would help to carry this probe into cellular membranes. nih.govescholarship.org

Key Features of Alkyne Group in Bioorthogonal Chemistry:

High Selectivity: Reacts specifically with azide groups. organic-chemistry.org

Biocompatibility: The reaction can be carried out in aqueous environments and under physiological conditions. sigmaaldrich.comorganic-chemistry.org

Versatility: Allows for the attachment of a wide range of reporter molecules. nih.gov

Integration into Luminescent or Chromogenic Systems

Luminescent and chromogenic probes are molecules that signal the presence of a target by changing their light-emitting or color properties, respectively. nih.govnih.gov The alkyne group of 7-Hexadecyne, 16,16-dimethoxy- serves as an excellent attachment point for incorporating this compound into such systems. lumiprobe.com

Using click chemistry or other coupling reactions, a fluorescent dye (fluorophore) or a color-changing molecule (chromophore) can be covalently attached to the alkyne. nih.govlumiprobe.com The long hydrocarbon chain of the molecule can then act as a delivery vehicle, targeting the probe to nonpolar environments such as the interior of a cell membrane or a lipid droplet. mdpi.com Once localized, changes in the probe's environment could trigger a detectable change in its fluorescence or color, providing a tool for sensing local polarity, viscosity, or the presence of specific ions. nih.govresearchgate.net

Probe Component Function Example
7-Hexadecyne, 16,16-dimethoxy-Targeting and Anchoring MoietyThe long lipid chain directs the probe to membranes; the alkyne links to the signaling unit.
Signaling UnitReports on the environmentA fluorophore whose emission spectrum is sensitive to solvent polarity.
Resulting System Functionality A membrane-bound sensor that reports on local environmental properties through changes in luminescence.

Contributions to Organosilicon Chemistry and Hybrid Materials

The presence of a reactive alkyne group in 7-Hexadecyne, 16,16-dimethoxy- makes it a prime candidate for incorporation into organosilicon structures, leading to the development of functionalized silanes, siloxanes, and advanced hybrid materials.

The internal triple bond of 7-Hexadecyne, 16,16-dimethoxy- can readily undergo hydrosilylation, a fundamental reaction in organosilicon chemistry. researchgate.net This process involves the addition of a silicon-hydride (Si-H) bond across the alkyne, typically catalyzed by transition metal complexes, most commonly those of platinum or rhodium. organic-chemistry.orgnih.gov The reaction with various hydrosilanes (R₃SiH) can yield vinylsilanes with a long, functionalized alkyl chain. The regioselectivity of this addition to an internal alkyne can often be controlled by the choice of catalyst and the steric and electronic properties of the substituents on both the alkyne and the silane (B1218182). organic-chemistry.org

These resulting vinylsilanes are valuable intermediates. The alkoxy groups on the silicon atom are hydrolytically sensitive and can be converted to silanols (Si-OH). These silanols can then undergo condensation reactions to form polysiloxanes. mdpi.com The long hydrocarbon chain originating from the 7-Hexadecyne, 16,16-dimethoxy- backbone would impart significant hydrophobicity and flexibility to the resulting siloxane polymers. Furthermore, the terminal dimethoxyacetal group can be hydrolyzed to an aldehyde, providing an additional site for further chemical modification of the silane or the final polysiloxane. This dual functionality allows for the synthesis of precisely structured polysiloxanes with tailored properties for applications such as hydrophobic coatings, surfactants, and elastomers with enhanced thermal stability. researchgate.netvot.pl

Table 1: Potential Hydrosilylation Reactions of 7-Hexadecyne, 16,16-dimethoxy-

Hydrosilane ReactantCatalystPotential Vinylsilane ProductSubsequent Functionalization
Trichlorosilane (HSiCl₃)Platinum-based (e.g., Karstedt's catalyst)(E/Z)-1-(Trichlorosilyl)-7-hexadecenyl-16,16-dimethoxy-Hydrolysis to silanetriol, condensation to form cross-linked silicones.
Triethoxysilane (HSi(OEt)₃)Rhodium-based (e.g., Wilkinson's catalyst)(E/Z)-1-(Triethoxysilyl)-7-hexadecenyl-16,16-dimethoxy-Co-condensation with other alkoxysilanes for hybrid materials.
Methyldiethoxysilane (MeSiH(OEt)₂)Ruthenium-based(E/Z)-1-(Methyldiethoxysilyl)-7-hexadecenyl-16,16-dimethoxy-Formation of linear or cyclic siloxanes with reactive side groups.

This table presents hypothetical reaction pathways based on known hydrosilylation chemistry of internal alkynes.

Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic solids, offering unique characteristics such as enhanced thermal stability, mechanical strength, and tunable optical or electronic properties. sol-gel.net The sol-gel process is a versatile method for preparing such materials, often starting from molecular precursors like tetraalkoxysilanes. ias.ac.inmdpi.com

Functionalized vinylsilanes derived from 7-Hexadecyne, 16,16-dimethoxy- are ideal candidates for incorporation into sol-gel syntheses. nih.gov By co-condensing these vinylsilanes with traditional silica (B1680970) precursors (e.g., tetraethoxysilane, TEOS), the long, hydrophobic alkyl chain with its terminal acetal group can be covalently integrated into the resulting silica network. ias.ac.in This creates a "Class II" hybrid material where the organic and inorganic components are linked by strong covalent bonds. nih.gov

The incorporation of the 7-Hexadecyne, 16,16-dimethoxy- moiety can be used to control the properties of the final hybrid material. The long alkyl chain can increase the hydrophobicity and flexibility of the otherwise rigid silica matrix. After the formation of the hybrid material, the terminal dimethoxyacetal group can be deprotected to reveal a reactive aldehyde, which can then be used to graft other molecules, such as dyes, catalysts, or biomolecules, onto the surface of the material. nih.gov This approach allows for the creation of functional materials for applications in catalysis, sensing, and chromatography.

Exploration in Novel Ionic Liquids and Specialty Chemicals

The unique combination of a long aliphatic chain and reactive functional groups in 7-Hexadecyne, 16,16-dimethoxy- makes it an interesting starting material for the synthesis of novel ionic liquids and other specialty chemicals.

Ionic liquids (ILs) are salts with melting points below 100°C, and their properties can be finely tuned by modifying the structure of the cation and anion. unca.edu The synthesis of imidazolium-based ionic liquids, a common class of ILs, often involves the alkylation of an imidazole (B134444) derivative. orientjchem.orgresearchgate.net A derivative of 7-Hexadecyne, 16,16-dimethoxy-, for instance, could be functionalized at the alkyne or the acetal to introduce a reactive group suitable for attachment to an imidazolium (B1220033) core. The long hexadecyl chain would be expected to increase the lipophilicity of the resulting ionic liquid. orientjchem.orgnih.gov Such long-chain functionalized ionic liquids are of interest as asphaltene dispersants in the petroleum industry, as components of extraction systems for nonpolar molecules, and as lubricants. nih.gov

The structure of 7-Hexadecyne, 16,16-dimethoxy- also lends itself to the synthesis of specialty surfactants. Surfactants are amphiphilic molecules containing both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. The long C16 hydrocarbon chain provides a substantial hydrophobic tail. The internal alkyne and the terminal acetal can be chemically modified to introduce a variety of polar head groups. For example, oxidation of the alkyne could lead to carboxylic acids, while modification of the acetal could introduce hydroxyl or amine functionalities. The resulting amphiphilic molecules could exhibit interesting self-assembly properties in solution, forming micelles or vesicles, and could be investigated as novel emulsifiers, detergents, or wetting agents in various industrial formulations. colonialchem.comh5mag.com

Design of Ligands for Advanced Coordination Chemistry

The alkyne functionality is known to coordinate to transition metals, making 7-Hexadecyne, 16,16-dimethoxy- a potential ligand for the development of novel coordination complexes. wikipedia.org The interaction of the alkyne's π-orbitals with the d-orbitals of a metal center can lead to stable complexes with interesting electronic and reactive properties. acs.orgresearchgate.net For instance, platinum-alkyne complexes are well-studied intermediates in catalysis and have been explored for their optical properties. acs.orgnih.gov The long alkyl chain of 7-Hexadecyne, 16,16-dimethoxy- could influence the solubility and stability of such complexes in nonpolar media.

Furthermore, the alkyne can serve as a scaffold for the synthesis of more complex polydentate ligands. For example, the addition of a P-H bond from a secondary phosphine (B1218219) across the triple bond (hydrophosphination) can be catalyzed by transition metals to produce vinylphosphines. researchgate.net If a chiral phosphine is used, this can lead to the formation of P-chiral phosphine ligands, which are highly valuable in asymmetric catalysis. jst.go.jpnih.govresearchgate.net The long alkyl chain and the terminal acetal group of the starting material would be incorporated into the ligand structure, potentially influencing the steric and electronic environment of the metal center in a catalytic complex and thereby affecting its activity and selectivity.

Table 2: Potential Coordination and Ligand Synthesis Pathways

Metal CenterReaction TypePotential ProductApplication Area
Platinum(0)Ligand Substitution[Pt(PPh₃)₂(7-Hexadecyne, 16,16-dimethoxy-)]Precursor for catalytic cycles, materials science.
Cobalt(0)Reaction with Co₂(CO)₈Alkyne-dicobalt hexacarbonyl complexPauson-Khand reaction intermediate.
Palladium(0)Catalytic HydrophosphinationChiral vinylphosphine ligandAsymmetric catalysis.
Rhodium(I)Ligand SynthesisBidentate P,O-ligand after acetal modificationHomogeneous catalysis.

This table illustrates hypothetical applications based on established principles of coordination chemistry and ligand design.

Chiral Synthesis and Resolution via Derivatives

The carbon chain of 7-Hexadecyne, 16,16-dimethoxy- offers several possibilities for the introduction of chirality and its subsequent application in asymmetric synthesis.

One approach is the asymmetric hydrogenation of the internal alkyne. Using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand, the alkyne can be selectively reduced to either the (Z)- or (E)-alkene, and potentially, through further reduction, to a chiral alkane with a new stereocenter. organic-chemistry.org The development of catalysts for the asymmetric hydrogenation of unfunctionalized internal alkynes is an active area of research. nih.gov

Alternatively, the alkyne can be converted into other functional groups that can then be resolved into their separate enantiomers. For example, epoxidation of the corresponding alkene (obtained by reduction of the alkyne) would produce a racemic epoxide. This racemic mixture could then be resolved using techniques such as chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers that can be separated by crystallization. nih.govwikipedia.orgnih.gov The resulting enantiomerically pure epoxides are valuable chiral building blocks for the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Another avenue involves the synthesis of chiral derivatives that can themselves be used as resolving agents or as chiral auxiliaries in asymmetric reactions. The long alkyl chain could be beneficial in influencing the crystallization properties of diastereomeric salts formed during classical resolution. wikipedia.org

Future Research Directions and Unexplored Avenues for 7 Hexadecyne, 16,16 Dimethoxy

Asymmetric Synthesis of Enantiomerically Pure Derivatives

The development of methods for the asymmetric synthesis of enantiomerically pure derivatives from 7-Hexadecyne (B13779919), 16,16-dimethoxy- represents a significant challenge and opportunity. While the parent molecule is achiral, its internal alkyne offers a prime target for stereoselective transformations. Future research could focus on metal-catalyzed asymmetric hydrogenation or hydrosilylation to introduce chirality at the C7 and C8 positions, yielding enantiomerically enriched alkenes or functionalized alkanes.

Organocatalysis presents another powerful tool for creating complex chiral molecules from simple precursors. nih.gov Methodologies involving organocatalytic asymmetric assembly reactions could be adapted to functionalize the alkyne or the acetal (B89532) group, potentially leading to the synthesis of novel carbohydrate or long-chain amino alcohol derivatives. nih.gov The successful development of such synthetic routes would provide access to valuable chiral building blocks for pharmaceuticals and materials science.

Table 1: Potential Asymmetric Transformations of 7-Hexadecyne, 16,16-dimethoxy-

Transformation Catalyst Type Potential Chiral Product
Asymmetric Hydrogenation Chiral Transition Metal Complex (e.g., Rh, Ru) (7Z)- or (7E)-16,16-dimethoxyhexadec-7-ene enantiomers
Asymmetric Hydrosilylation Chiral Palladium or Rhodium Complex Enantiomerically enriched vinylsilanes
Asymmetric Hydroamination Chiral Gold or Copper Catalyst Chiral enamines or amines

Application in Flow Chemistry and Continuous Synthesis Protocols

The translation of synthetic protocols involving 7-Hexadecyne, 16,16-dimethoxy- to flow chemistry systems offers numerous advantages over traditional batch processing. nih.gov Continuous-flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. nih.govbeilstein-journals.orguc.pt

Flow chemistry is particularly well-suited for multi-step syntheses, enabling the "telescoping" of reactions without the need for intermediate purification. nih.govflinders.edu.aunih.gov For instance, the partial hydrogenation of the alkyne in 7-Hexadecyne, 16,16-dimethoxy- could be performed in one reactor module, followed immediately by another transformation, such as epoxidation or dihydroxylation of the resulting alkene, in a subsequent module. nih.govbeilstein-journals.org This approach streamlines the synthesis of complex derivatives, reduces waste, and enhances productivity. rsc.org The development of continuous-flow protocols for this compound could facilitate its on-demand synthesis and derivatization for various applications. vapourtec.comresearchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for Alkyne Modifications

Parameter Batch Synthesis Continuous Flow Synthesis
Heat Transfer Limited by vessel surface area High surface-area-to-volume ratio, excellent control
Mass Transfer Often diffusion-limited Efficient micromixing, enhanced reaction rates
Safety Large volumes of reagents, risk of thermal runaway Small reactor volumes, improved safety profile
Scalability Difficult, requires process redesign "Scaling-out" by running longer or in parallel

| Process Control | Manual or semi-automated | Fully automated, precise control of parameters |

Biocatalytic Approaches for Selective Functionalization

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for functionalizing molecules like 7-Hexadecyne, 16,16-dimethoxy-. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, often obviating the need for protecting groups.

Future research could explore the use of enzymes for the selective transformation of the alkyne or the terminal acetal group. For example, certain enzymes might catalyze the hydration of the alkyne to a specific ketone or the hydrolysis of the acetal to the corresponding aldehyde. While the reactivity of terminal alkynes with specific enzyme residues has been noted, exploring enzymatic transformations of internal alkynes remains a promising area. semanticscholar.org Furthermore, developing enzyme-like bifunctional catalysts could enable novel transformations, such as the anti-Markovnikov hydration of the alkyne, a reaction that is challenging to achieve with conventional catalysts. nih.gov

Integration into Stimuli-Responsive and Adaptive Materials

The incorporation of 7-Hexadecyne, 16,16-dimethoxy- into polymer backbones or as functional pendants could lead to the development of novel stimuli-responsive and adaptive materials. esser-kahnlab.org The alkyne group is a versatile handle for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for efficient cross-linking or functionalization of polymers. nih.govrsc.org

By integrating this long-chain alkyne, materials could be designed to respond to various external stimuli like temperature, pH, or light. nih.govoup.comacs.orgacs.org For example, a hydrogel cross-linked with derivatives of 7-Hexadecyne, 16,16-dimethoxy- could exhibit changes in swelling, stiffness, or porosity in response to environmental triggers. nih.gov The long alkyl chain could impart hydrophobic properties, while the terminal acetal could be hydrolyzed under acidic conditions to an aldehyde, providing a secondary reactive site for further modification or triggering material degradation. The development of such "smart" materials has potential applications in drug delivery, tissue engineering, and soft robotics. nih.govacs.org

Rational Design via Computational Chemistry for Novel Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding and predicting the reactivity of complex molecules like 7-Hexadecyne, 16,16-dimethoxy-. vub.be DFT calculations can be used to investigate reaction mechanisms, elucidate the roles of catalysts, and predict the regioselectivity and stereoselectivity of various transformations. researchgate.netrsc.org

Future research should leverage computational modeling to rationally design new catalysts and reaction conditions for the selective functionalization of the alkyne. For instance, DFT studies could help identify catalysts that favor a specific outcome in hydrogenation reactions (e.g., cis- vs. trans-alkene). researchgate.netacs.org Furthermore, computational analysis can predict how steric and electronic effects of the long alkyl chain and the terminal acetal group influence the reactivity of the triple bond. rsc.orgacs.org This in-silico approach can accelerate the discovery of novel reactions and optimize existing processes, saving significant experimental time and resources. bioengineer.org

Q & A

Q. How should raw spectral data be curated to enhance reproducibility?

  • Methodological Answer : Archive raw NMR (FID files), MS (raw spectra), and chromatograms in open-access repositories (e.g., Zenodo). Annotate metadata (e.g., instrument parameters, calibration standards) following FAIR principles (Findable, Accessible, Interoperable, Reusable). Use version-control software for iterative analyses .

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